

Technical Support Center: Dietary Polyols and 1,5-Anhydroglucitol Measurement

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Compound of Interest

Compound Name: 1,5-Anhydroglucitol

Cat. No.: B013492

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the potential impact of dietary polyols on the measurement of **1,5-Anhydroglucitol** (1,5-AG), a critical biomarker for short-term glycemic control.

Frequently Asked Questions (FAQs)

Q1: What is **1,5-Anhydroglucitol** (1,5-AG) and why is it a useful biomarker?

A1: **1,5-Anhydroglucitol** (1,5-AG) is a naturally occurring, metabolically inert polyol found in food.^{[1][2]} Its levels in the blood remain stable under normal glucose conditions because it is freely filtered by the kidneys and almost completely reabsorbed. However, during periods of hyperglycemia (elevated blood glucose), glucose competitively inhibits the renal reabsorption of 1,5-AG, leading to a decrease in its serum concentration. This makes 1,5-AG a sensitive marker for short-term glycemic control and hyperglycemic excursions over the preceding 1-2 weeks.^{[1][3][4]}

Q2: Can the consumption of dietary polyols (sugar alcohols) affect 1,5-AG measurements?

A2: Yes, there is a potential for dietary polyols to interfere with the enzymatic measurement of 1,5-AG. This is primarily due to the cross-reactivity of the enzymes used in the assay with structurally similar compounds. The most common enzymatic assays for 1,5-AG, such as the GlycoMark™ assay, utilize the enzyme pyranose oxidase (PROD).^{[5][6]} This enzyme is not

entirely specific to 1,5-AG and can also react with other sugars and polyols that have a pyranose-like structure.[5][7]

Q3: Which specific polyols and sugars have been reported to interfere with the 1,5-AG enzymatic assay?

A3: Research has shown that the pyranose oxidase (PROD) enzyme can react with sugars such as galactose, xylose, and mannose.[5] One study specifically identified galactose as a significant interfering molecule in saliva samples.[5][8] While direct quantitative interference data for all common dietary polyols like sorbitol and xylitol is limited in the readily available literature, the potential for cross-reactivity exists due to structural similarities. However, one study submitted to the FDA for the GlycoMark™ assay indicated that maltose at a concentration of 500 mg/dL did not cause interference.[9]

Q4: Are there other factors that can influence 1,5-AG levels besides hyperglycemia and dietary polyols?

A4: Yes, several other conditions can affect 1,5-AG levels, independent of glycemic control. These include:

- Kidney Disease: Advanced kidney disease (Stage 4 or 5) can lead to low 1,5-AG values.[10]
- Liver Disease: Advanced liver disease may also result in lower 1,5-AG levels.[10][11]
- Pregnancy: 1,5-AG levels can be altered during pregnancy.[10]
- Medications: Certain medications, such as SGLT2 inhibitors (e.g., Invokana®) and acarbose, are known to lower 1,5-AG levels.[10] Conversely, some Chinese medicines like *Polygala Tenuifolia* and *Senega* Syrup may cause elevated 1,5-AG values.[10]
- Uremia: Increased levels of inositol in patients with uremia can interfere with 1,5-AG measurement.[11][12]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpectedly low 1,5-AG levels in a normoglycemic subject	<p>1. Recent high intake of dietary polyols or interfering sugars (e.g., galactose).2. Use of interfering medications (e.g., SGLT2 inhibitors).3. Underlying, undiagnosed kidney or liver disease.</p>	<p>1. Review the subject's dietary records for consumption of sugar-free products, certain fruits, or supplements containing high levels of polyols.2. Confirm the subject's medication regimen.3. Consider alternative methods for assessing glycemic control, such as fructosamine or continuous glucose monitoring, to corroborate findings.4. If interference is suspected, consider a washout period for the suspected dietary source and re-measure 1,5-AG.</p>
Inconsistent 1,5-AG results between different assay kits	<p>Different enzymatic assays (e.g., GlycoMark™ vs. Determiner-L) may have varying specificities and may yield different results for the same sample.^[3]</p>	<p>Be consistent with the assay kit used for longitudinal monitoring of a subject. If switching kits, perform bridging studies to establish a correlation between the results from the two assays.</p>

High variability in 1,5-AG measurements for the same subject over a short period

1. Intermittent high consumption of interfering substances.
2. Significant fluctuations in postprandial glucose levels.
3. Assay imprecision.

1. Inquire about the subject's diet and medication use in the days leading up to each measurement.
2. Correlate 1,5-AG levels with other glycemic markers like postprandial glucose or continuous glucose monitoring data. [\[13\]](#)[\[14\]](#)
3. Run quality control samples to ensure the assay is performing within specified precision limits.

Quantitative Data on Potential Interferences

The following table summarizes available quantitative data on the interference of various substances with the enzymatic 1,5-AG assay.

Substance	Test Concentration	Interference Observed	Source
Maltose	500 mg/dL	No	[9]
Glucose	1000 mg/dL	No	[9]
Ascorbic Acid	25 mg/dL	No	[9]
Uric Acid	20 mg/dL	No	[9]
Creatinine	10 mg/dL	No	[9]
Urea	20 mg/dL	No	[9]
Hemoglobin	up to 125 mg/dL	No	[9]
Triglycerides	up to 1153 mg/dL	No	[9]
Bilirubin	up to 53 mg/dL	No	[9]
Galactose	Not specified (present in saliva)	Significant interference	[5][8]
Xylose	Not specified	Potential for interference	[5]
Mannose	Not specified	Potential for interference	[5]

Experimental Protocols

Protocol 1: Enzymatic Measurement of 1,5-Anhydroglucitol (General Principle)

This protocol outlines the general steps for the enzymatic determination of 1,5-AG in serum or plasma, based on the principles of the GlycoMark™ assay.

- Sample Preparation:
 - Collect blood samples in serum separator tubes or EDTA plasma tubes.

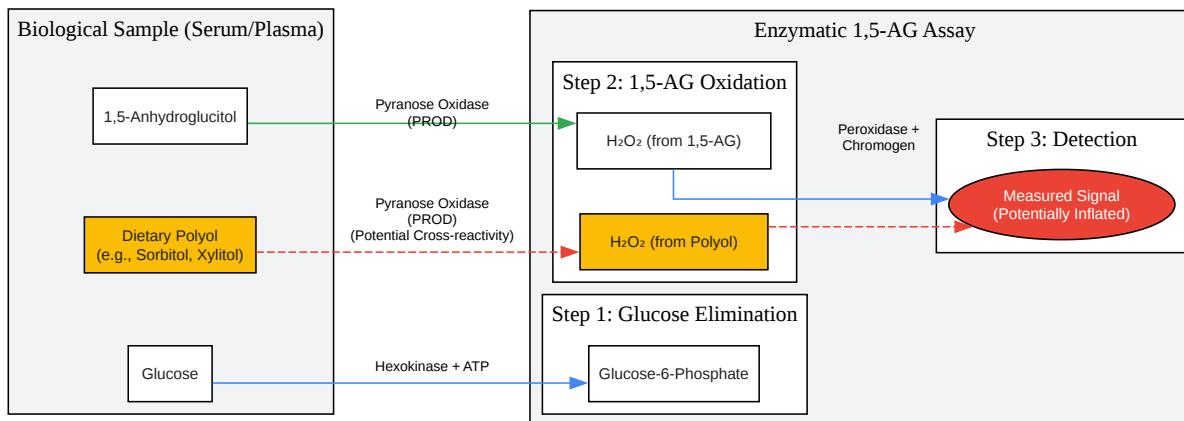
- Centrifuge to separate serum or plasma from blood cells.
- Glucose Elimination:
 - The sample is pre-treated to eliminate glucose, which can interfere with the assay. This is typically achieved by converting glucose to a non-reactive form.
 - Incubate the sample with a reagent containing hexokinase and ATP to convert glucose to glucose-6-phosphate.
- 1,5-AG Oxidation:
 - Add a second reagent containing pyranose oxidase (PROD).
 - PROD catalyzes the oxidation of 1,5-AG, producing hydrogen peroxide (H_2O_2).
- Colorimetric Detection:
 - The generated H_2O_2 is then measured in a colorimetric reaction involving a peroxidase and a chromogenic substrate.
 - The intensity of the color produced is directly proportional to the concentration of 1,5-AG in the sample.
- Absorbance Measurement:
 - Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.
- Calculation:
 - Calculate the 1,5-AG concentration based on a standard curve generated using known concentrations of 1,5-AG.

Protocol 2: Assessing the Interference of a Test Compound (e.g., a Polyol) on 1,5-AG Measurement

This protocol provides a framework for evaluating the potential interference of a specific polyol on the enzymatic 1,5-AG assay.

- Prepare a Baseline Sample:
 - Use a pooled serum or plasma sample with a known 1,5-AG concentration.
- Prepare Spiked Samples:
 - Create a series of aliquots of the baseline sample.
 - Spike each aliquot with increasing concentrations of the test polyol (e.g., sorbitol, xylitol, maltitol). The concentration range should cover physiologically relevant levels following dietary intake.
 - Include a control aliquot with no added polyol.
- Measure 1,5-AG:
 - Measure the 1,5-AG concentration in all spiked samples and the control sample using the enzymatic assay protocol described above.
- Analyze the Data:
 - Compare the 1,5-AG measurements of the spiked samples to the control sample.
 - Calculate the percent recovery of 1,5-AG in the presence of the polyol. A significant deviation from 100% recovery indicates interference.
 - Plot the measured 1,5-AG concentration against the polyol concentration to determine if there is a dose-dependent effect.

Visualizations



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Caption: Biochemical pathway of the enzymatic 1,5-AG assay and the potential point of interference by dietary polyols.

Caption: A logical workflow for troubleshooting unexpected **1,5-Anhydroglucitol** (1,5-AG) measurement results.

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